ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
Overview
Description
ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE is a complex organic compound that features a tetrazole ring, which is known for its stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring and the subsequent coupling with other functional groups to form the final product. Common reagents used in the synthesis include hydrazine derivatives, phenylacetic acid, and ethyl bromoacetate. The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and related heterocyclic compounds, such as:
1,2,4-Triazole derivatives: Known for their biological activities and used in various therapeutic applications.
Imidazole derivatives: Commonly found in pharmaceuticals and agrochemicals.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties
Uniqueness
ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE is unique due to its specific combination of functional groups and the presence of the tetrazole ring, which imparts stability and diverse reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-phenyl-2-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-28-20(27)17(13-15-9-5-3-6-10-15)21-18(26)14-25-23-19(22-24-25)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGZTVXRCOEQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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